2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
“2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the oxazole ring, chlorophenyl group, and dimethoxyphenyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzaldehyde, 2,5-dimethoxyaniline, and other reagents to form the intermediate compounds. The key steps may involve:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the chlorophenyl group via substitution reactions.
- Coupling of the oxazole and quinazolinone moieties through thiol-mediated reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts. The process may involve:
- Batch or continuous flow reactors to ensure efficient mixing and reaction control.
- Purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce reduced quinazolinone derivatives.
- Substitution may result in various substituted quinazolinone compounds.
Scientific Research Applications
Chemistry
In chemistry, “2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities, making it a subject of interest in biological research.
Medicine
In medicine, compounds with quinazolinone scaffolds have been investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions. The compound’s unique structure may offer new avenues for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of “2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one” include other quinazolinone derivatives with various substitutions on the quinazolinone core. Examples include:
- 2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methylthio)quinazolin-4(3H)-one
- 3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2,5-dimethoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-21-7-5-4-6-20(21)26(32)31(27)23-14-19(33-2)12-13-24(23)34-3/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSWSDYSGYURCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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